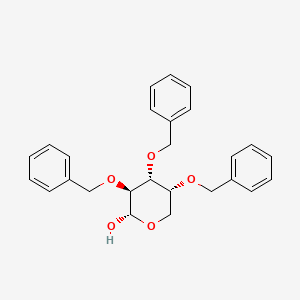
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family This compound is characterized by its unique structure, which includes amino, chloro, and phenoxy groups attached to an anthracene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. One common route includes:
Nitration: Introduction of nitro groups to the anthracene ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Halogenation: Introduction of a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: Attachment of the cyclohexylphenoxy group through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the anthracene core can lead to dihydroanthracene derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The phenoxy and amino groups enhance its binding affinity to DNA, while the anthracene core facilitates intercalation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and phenoxy groups, making it less versatile in chemical reactions.
2-Chloroanthraquinone: Lacks the amino and phenoxy groups, limiting its biological applications.
3-Phenoxyanthraquinone: Lacks the amino and chloro groups, affecting its electronic properties.
Uniqueness
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, while the phenoxy group enhances its photophysical properties.
This compound’s versatility makes it a valuable tool in various fields of research, from synthetic chemistry to medicinal applications.
Propriétés
Numéro CAS |
89868-53-1 |
|---|---|
Formule moléculaire |
C26H23ClN2O3 |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
1,4-diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H23ClN2O3/c27-21-22(28)19-20(25(31)18-9-5-4-8-17(18)24(19)30)23(29)26(21)32-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7,28-29H2 |
Clé InChI |
GMYISYUXUDFPFP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3Cl)N)C(=O)C5=CC=CC=C5C4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



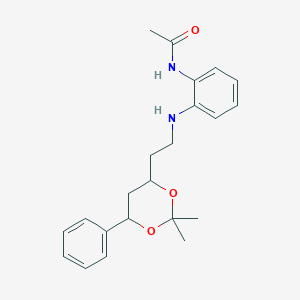
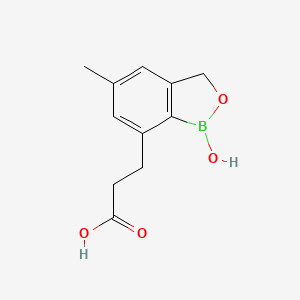

![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)

![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)

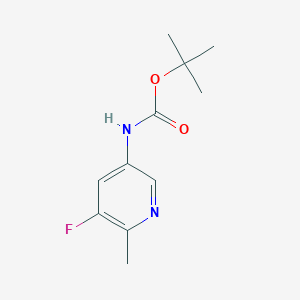
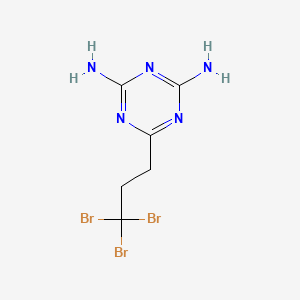
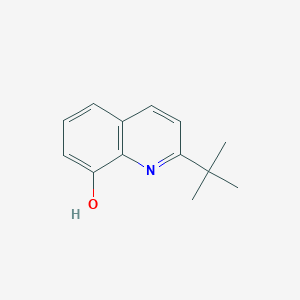
![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
